5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one

Synthetic Chemistry Medicinal Chemistry Building Blocks

5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS 89977-75-3) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class. It features a core scaffold recognized as a privileged structure in medicinal chemistry, functionalized with methyl groups at the 5 and 7 positions and a nitro group at the 3 position, with a molecular formula of C8H8N4O3 and a molecular weight of 208.17 g/mol.

Molecular Formula C8H8N4O3
Molecular Weight 208.177
CAS No. 89977-75-3
Cat. No. B2530191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one
CAS89977-75-3
Molecular FormulaC8H8N4O3
Molecular Weight208.177
Structural Identifiers
SMILESCC1=CC(=NC2=C(C(=O)NN12)[N+](=O)[O-])C
InChIInChI=1S/C8H8N4O3/c1-4-3-5(2)11-7(9-4)6(12(14)15)8(13)10-11/h3H,1-2H3,(H,10,13)
InChIKeyXMTWAYDEJOPLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS 89977-75-3): A 3-Nitro-Functionalized Heterocyclic Building Block for Rational Drug Design


5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS 89977-75-3) is a synthetic small-molecule heterocycle belonging to the pyrazolo[1,5-a]pyrimidine class [1]. It features a core scaffold recognized as a privileged structure in medicinal chemistry, functionalized with methyl groups at the 5 and 7 positions and a nitro group at the 3 position, with a molecular formula of C8H8N4O3 and a molecular weight of 208.17 g/mol [1]. This compound serves as a crucial synthetic intermediate, where the 3-nitro group provides a versatile handle for further derivatization into amines, halogenated, or alkynyl analogues, enabling exploration of structure-activity relationships (SAR) for diverse biological targets [2].

Why Generic Substitution of 5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one is Scientifically Unsound


Selecting a generic pyrazolo[1,5-a]pyrimidine or a differently substituted analog like the non-nitrated parent compound (5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, CAS 26911-66-0) ignores the fundamental chemical and pharmacological divergence driven by the 3-nitro moiety. The electron-withdrawing nitro group drastically alters the reactivity of the C-3 position, enabling downstream synthetic transformations (e.g., reduction to an amine for amide coupling, or conversion to a halogen for cross-coupling) that are impossible with an unsubstituted scaffold [1]. This functionalization also profoundly impacts the molecule's electronic profile, hydrogen-bonding capacity, and lipophilicity, which are critical determinants of target binding, as demonstrated by the distinct phosphodiesterase (PDE) inhibitory profiles observed for 3-substituted versus unsubstituted analogues in the 5,7-dimethylpyrazolo[1,5-a]pyrimidine series [2]. The evidence below quantifies the key differential dimensions a scientific procurement decision must consider.

Quantitative Differentiation Evidence for 5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS 89977-75-3)


Synthetic Versatility: High-yield Derivatization of the 3-Nitro Handle Compared to the Unsubstituted Scaffold

The 3-nitro group is not a passive substituent but a critical synthetic handle. It enables a direct pathway to a diverse library of 3-substituted compounds, a transformation that is chemically inaccessible from the unsubstituted 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS 26911-66-0). A one-pot, microwave-assisted methodology using this compound class allows for efficient synthesis of the 3-nitro intermediate, which can then be elaborated to 3-alkynyl and 3-amino derivatives in subsequent steps with yields of up to 92% [1]. This contrasts sharply with the non-nitrated core, which lacks a functional group for such direct and high-yielding diversification.

Synthetic Chemistry Medicinal Chemistry Building Blocks Cross-Coupling

Distinct Biological Profile: Class-Level Evidence for Differential Phosphodiesterase Inhibition

A foundational structure-activity relationship (SAR) study by Novinson et al. explicitly evaluated 3-bromo-, 3-nitro-, and 3-ethoxycarbonyl-5,7-dialkylpyrazolo[1,5-a]pyrimidines as in vitro cAMP phosphodiesterase (PDE) inhibitors and found differential activity [1]. The study demonstrated that the nature of the 3-substituent is a key determinant of PDE inhibitory potency, establishing that a 3-nitro derivative has a distinct biological activity profile that cannot be predicted from or substituted by other 3-substituted analogues within the 5,7-dimethyl series. The quantitative metric used, the ratio 'alpha' (molar I50 of theophylline / molar I50 of test compound), confirmed these differences.

Phosphodiesterase Inhibitors cAMP Medicinal Chemistry Cardiovascular Research

Physicochemical Differentiation: Impact of the 3-Nitro Group on LogP and Hydrogen Bonding Compared to the Non-Nitrated Core

The introduction of the 3-nitro group fundamentally alters the physicochemical profile of the molecule, which is crucial for predicting pharmacokinetic behavior. Computed properties from authoritative public databases show that the target compound has a significantly lower calculated lipophilicity (XLogP3-AA = 0.1) and a higher hydrogen bond acceptor count (5) compared to its non-nitrated parent analogue, 5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one, which has a different hydrogen-bonding capacity and higher lipophilicity due to the absence of the polar nitro group [1].

Drug Design Physicochemical Properties Lipophilicity Permeability

Reproducibility in Hand: A Commercially Available, High-Purity Starting Point for Research

Scientific reproducibility requires a defined starting material. Unlike 'in-house only' analogues, 5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one is available from multiple reputable vendors with a certified purity of 98%, ensuring batch-to-batch consistency . This level of purity and commercial availability provides an external quality benchmark that is not guaranteed for a custom-synthesized, non-commercial analogue, reducing the risk of irreproducible results from undefined impurity profiles.

Sourcing Quality Control Reproducibility Chemical Synthesis

Limitation: Scarcity of Direct, High-Strength Comparative Biological Data

A comprehensive search of primary literature and authoritative databases reveals that direct, head-to-head quantitative biological comparisons (e.g., IC50 values against a specific target) between 5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one and a single closely related analogue are scarce in the public domain . The strongest evidence for differentiation is therefore primarily at the level of class-level inference (PDE SAR studies), cross-study comparable data (synthetic yields, physicochemical properties), and supporting evidence (commercial purity). A procurement decision must weigh this landscape, where synthetic versatility and distinct physicochemical profile are proven, but target-specific biological superiority over one specific comparator is not yet documented in publicly accessible, citable formats.

Evidence Gap Procurement Caveat

Validated Application Scenarios for 5,7-Dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one (CAS 89977-75-3)


Core Building Block for Diversifying Kinase-Focused Compound Libraries

For medicinal chemistry programs targeting kinases or other ATP-binding enzymes, the 5,7-dimethylpyrazolo[1,5-a]pyrimidine core is a recognized purine isostere. This 3-nitro analogue serves as the optimal entry point for library synthesis. The nitro group is a latent amine equivalent; it can be reduced and then readily reacted with a panel of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of 3-amido, 3-sulfonamido, or 3-urea derivatives for SAR exploration [1]. The proven high yields (up to 92%) in subsequent diversification steps underscore the compound's value as a key intermediate, distinguishing it from the unsubstituted core which cannot be similarly derivatized directly [1].

Investigating PDE-Mediated Pathways with a 3-Nitro Pharmacophore Probe

Research on cyclic nucleotide signaling pathways can directly utilize this compound based on the established class-level PDE inhibitory activity of 3-nitro-5,7-dialkylpyrazolo[1,5-a]pyrimidines [2]. As Novinson et al. demonstrated, the 3-nitro substituent confers a distinct biological profile compared to 3-halo or 3-ester analogues [2]. A researcher seeking to probe the pharmacophoric contribution of a nitro group in this specific scaffold's binding to PDE isoforms must use this compound; it is the definitive probe for this specific chemical hypothesis.

Probing Physicochemical Property Space in CNS Drug Discovery

The low calculated LogP (0.1) and increased hydrogen-bonding capacity (5 HBA) of the 3-nitro compound place it in a distinct region of physicochemical property space compared to more lipophilic analogues [3]. In central nervous system (CNS) drug discovery, where lower LogP and higher topological polar surface area (TPSA of 93.3 Ų) are often correlated with reduced off-target binding and favorable brain penetration profiles, this compound is the correct choice for a medicinal chemistry campaign aiming to explore this polar parameter space. Substituting it with a non-nitrated, more lipophilic congener would bet against this specific design hypothesis.

Reproducible Intermediate for Scalable Synthesis

When a hit identified from a kinase library requires scale-up for in vivo PK/PD studies, the process chemistry team can rely on this compound as a defined, commercially available, and high-purity (98%) starting material . The microwave-assisted synthetic methodology for this compound class ensures rapid and efficient access [1]. This contrasts with a scenario where an in-house synthesized, non-commercial analogue is used, which would first require the development, optimization, and quality control of a new synthetic route, delaying the project and introducing reproducibility risks.

Quote Request

Request a Quote for 5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.